![molecular formula C17H21N3O5S3 B2489454 Ethyl 4-methyl-2-(1-(thiophen-2-ylsulfonyl)piperidine-2-carboxamido)thiazole-5-carboxylate CAS No. 1097897-85-2](/img/structure/B2489454.png)
Ethyl 4-methyl-2-(1-(thiophen-2-ylsulfonyl)piperidine-2-carboxamido)thiazole-5-carboxylate
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Overview
Description
Synthesis Analysis
The synthesis of related thiazole and piperidine derivatives involves multi-step processes, including cyclization reactions, acylation, and substitution reactions. For instance, the synthesis of ethyl-2-(benzenepeptide-5-yl)-4-methyl-1,3-thiazole-5-carboxylate was achieved by cyclization of thioamide with 2-chloroacetoacetate, yielding above 60% (Tang Li-jua, 2015). Such methodologies highlight the complexity and efficiency of synthesizing thiazole derivatives.
Molecular Structure Analysis
Spectral analysis, including IR, ~1H NMR, and MS spectra, plays a crucial role in establishing the structures of synthesized compounds. The structural elucidation of novel compounds relies on these techniques to confirm the presence of functional groups and the overall molecular framework (Tang Li-jua, 2015).
Chemical Reactions and Properties
The reactivity of thiazole and piperidine derivatives often involves interactions with various reagents to form new bonds and structures. For example, ethyl 4-(4-((substituted benzyl)amino)piperidin-1-yl)-2-(phenyl/pyridyl)thiazole-5-carboxylates were synthesized from aryl thioamides, showcasing the compound's potential to undergo diverse chemical transformations (V. U. Jeankumar et al., 2013).
Physical Properties Analysis
The physical properties of ethyl 4-methyl-2-(1-(thiophen-2-ylsulfonyl)piperidine-2-carboxamido)thiazole-5-carboxylate and its derivatives, such as solubility, melting points, and crystalline structure, are determined through various analytical techniques. X-ray diffraction methods and DFT calculations provide insights into the compound's crystallographic behavior and molecular geometry, which are essential for understanding its physical characteristics (Muhammad Haroon et al., 2018).
Chemical Properties Analysis
The chemical properties, including reactivity patterns, stability, and interactions with other molecules, are crucial for the application of ethyl 4-methyl-2-(1-(thiophen-2-ylsulfonyl)piperidine-2-carboxamido)thiazole-5-carboxylate in various fields. Studies involving the synthesis of derivatives and their subsequent reactions help elucidate these properties, providing a foundation for further application and research (V. U. Jeankumar et al., 2013).
Scientific Research Applications
Antituberculosis Activity
Ethyl 4-methyl-2-(1-(thiophen-2-ylsulfonyl)piperidine-2-carboxamido)thiazole-5-carboxylate, as part of a broader series of thiazole-aminopiperidine hybrid analogues, has been explored for its potential in combating tuberculosis. A study highlighted the design and synthesis of novel Mycobacterium tuberculosis GyrB inhibitors, with one compound showing promising activity against all tests with Mycobacterium smegmatis (MS) GyrB ATPase and Mycobacterium tuberculosis (MTB) DNA gyrase, indicating its potential as an antituberculosis agent without significant cytotoxicity at tested concentrations V. U. Jeankumar et al., 2013.
Antimicrobial and Anticancer Potential
Further research into compounds structurally related to ethyl 4-methyl-2-(1-(thiophen-2-ylsulfonyl)piperidine-2-carboxamido)thiazole-5-carboxylate has demonstrated a broad range of biological activities. Studies have synthesized and tested various analogues for their antimicrobial, antilipase, and antiurease activities, with some compounds showing good to moderate activity against test microorganisms. Notably, certain derivatives exhibited antiurease and antilipase activities, suggesting a multifaceted potential in antimicrobial and enzyme inhibition applications Serap Başoğlu et al., 2013.
Additionally, some new propanamide derivatives bearing a 4-piperidinyl-1,3,4-oxadiazole moiety have been synthesized and evaluated as anticancer agents. These studies found that certain compounds displayed strong anticancer activity relative to standard drugs, highlighting the potential for development as anticancer therapeutics A. Rehman et al., 2018.
Antibacterial and Antifungal Activities
Research into new piperidine substituted benzothiazole derivatives, including those similar in structure to ethyl 4-methyl-2-(1-(thiophen-2-ylsulfonyl)piperidine-2-carboxamido)thiazole-5-carboxylate, has shown that these compounds possess notable antibacterial and antifungal activities. This suggests their potential use in developing new antimicrobial agents S. Shafi et al., 2021.
Mechanism of Action
Mode of action
The mode of action would depend on the specific target. For example, some thiazole and thiophene derivatives are known to inhibit certain enzymes or interact with various receptors .
Biochemical pathways
The affected pathways would depend on the specific targets of the compound. Thiazoles and thiophenes can affect a variety of biochemical pathways due to their diverse biological activities .
Pharmacokinetics
Thiazoles and thiophenes generally have good bioavailability due to their planar structure and ability to form hydrogen bonds .
Result of action
The molecular and cellular effects would depend on the specific targets and mode of action of the compound. Thiazoles and thiophenes can have a variety of effects, such as anti-inflammatory, antimicrobial, antifungal, antiviral, and antitumor activities .
properties
IUPAC Name |
ethyl 4-methyl-2-[(1-thiophen-2-ylsulfonylpiperidine-2-carbonyl)amino]-1,3-thiazole-5-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O5S3/c1-3-25-16(22)14-11(2)18-17(27-14)19-15(21)12-7-4-5-9-20(12)28(23,24)13-8-6-10-26-13/h6,8,10,12H,3-5,7,9H2,1-2H3,(H,18,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OJUUKYPQNRKDHW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N=C(S1)NC(=O)C2CCCCN2S(=O)(=O)C3=CC=CS3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O5S3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 4-methyl-2-(1-(thiophen-2-ylsulfonyl)piperidine-2-carboxamido)thiazole-5-carboxylate |
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